molecular formula C8H16O3 B8363466 Methyl 2-n-butyloxypropionate

Methyl 2-n-butyloxypropionate

Cat. No.: B8363466
M. Wt: 160.21 g/mol
InChI Key: QBVBLLGAMALJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-n-butyloxypropionate (C₈H₁₆O₃) is an ester derivative of propionic acid, characterized by a methyl ester group at the carboxylate position and a n-butyloxy substituent at the second carbon of the propionate backbone. This compound is structurally significant due to its branched alkoxy group, which influences its solubility, volatility, and reactivity in industrial and synthetic applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-butoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-5-6-11-7(2)8(9)10-3/h7H,4-6H2,1-3H3

InChI Key

QBVBLLGAMALJGB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

To contextualize Methyl 2-n-butyloxypropionate, key comparisons are drawn with structurally or functionally related esters, including Methyl 2-bromopropionate (), Butyl Propionate (), and other methyl esters ().

Molecular and Structural Differences
Property This compound (Hypothetical) Methyl 2-Bromopropionate (C₄H₇BrO₂) Butyl Propionate (C₇H₁₄O₂)
Molecular Formula C₈H₁₆O₃ C₄H₇BrO₂ C₇H₁₄O₂
Functional Groups Methyl ester, n-butyloxy substituent Methyl ester, bromo substituent Butyl ester
Molecular Weight ~160.21 g/mol 167.002 g/mol 130.18 g/mol
Boiling Point Estimated >150°C (ester trend) ~145–150°C (literature) 145–147°C

Key Observations :

  • The n-butyloxy group in this compound likely increases its hydrophobicity compared to Methyl 2-bromopropionate, which has a polar bromine atom enhancing reactivity (e.g., in nucleophilic substitutions) .
  • Butyl Propionate, a simpler ester lacking alkoxy substituents, exhibits lower molecular weight and comparable boiling points, suggesting this compound’s properties may align with longer-chain esters .

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